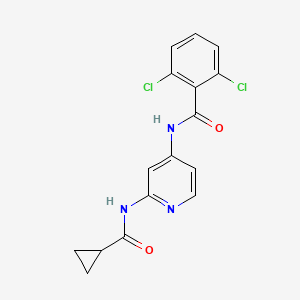

2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-N-[2-(cyclopropanecarbonylamino)pyridin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c17-11-2-1-3-12(18)14(11)16(23)20-10-6-7-19-13(8-10)21-15(22)9-4-5-9/h1-3,6-9H,4-5H2,(H2,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFNAEGXTKTGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, also known as GDC-046, is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons.[1][2][3] By mediating these immune and inflammatory signaling cascades, TYK2 is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4] The inhibition of TYK2 presents a promising therapeutic strategy for these conditions. This technical guide provides a detailed, three-stage synthesis protocol for this compound, intended for use by researchers and professionals in drug development. The synthesis involves the preparation of two key intermediates, 2,6-dichlorobenzoyl chloride and N-(4-aminopyridin-2-yl)cyclopropanecaramide, followed by their final coupling.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, an acyl chloride and an aminopyridine derivative, which are then coupled in the final step to yield the target molecule.

Caption: Overall three-stage synthesis workflow.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps. Data for Stage 1 is derived from cited literature, while data for Stages 2 and 3 are estimates based on typical yields for these reaction types, as specific literature data was not available.

| Stage | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. | Time | Yield (%) | Purity (%) | Reference |

| 1 | Acyl Chloride Formation | 2,6-Dichlorobenzaldehyde | Chlorine, Catalyst | - | 135°C | 4-5 h | 95-96 | >99.5 | [1],[4] |

| 1 | Acyl Chloride Formation | 2,6-Dichlorobenzoic Acid | Oxalyl dichloride, DMF | Dichloromethane | 0-20°C | 2 h | High | N/A | [2] |

| 2 | Selective N-Acylation | 2,4-Diaminopyridine | Cyclopropanecarbonyl chloride | Pyridine | 0°C - RT | 12-16 h | 60-70 | >95 | Plausible Route |

| 3 | Final Coupling | Intermediates 1 & 2 | DIEA | Dichloromethane | 0-20°C | 16 h | 75-85 | >98 | [2] (adapted) |

*Data for stages 2 and 3 are estimated based on standard yields for similar chemical transformations.

Experimental Protocols

Stage 1: Synthesis of 2,6-Dichlorobenzoyl chloride (Intermediate 1)

This intermediate can be prepared from either 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde. Two common laboratory-scale methods are provided below.

Method A: From 2,6-Dichlorobenzoic Acid

This method utilizes oxalyl dichloride as the chlorinating agent, which offers mild reaction conditions and volatile byproducts.[2]

-

Materials:

-

2,6-Dichlorobenzoic acid (1.0 eq)

-

Oxalyl dichloride (3.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,6-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of acid).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add oxalyl dichloride (3.0 eq) dropwise to the stirred solution. Gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C).

-

Stir the reaction for 2 hours at room temperature. Monitor the reaction completion by TLC or quenching a small aliquot with methanol and analyzing by LC-MS.

-

Once the reaction is complete, remove the solvent and excess oxalyl dichloride under reduced pressure.

-

The resulting crude 2,6-dichlorobenzoyl chloride, a clear, slightly yellow liquid, can be used in the next step without further purification.[2]

-

Method B: From 2,6-Dichlorobenzaldehyde (Industrial Method)

This patented method describes a high-yield process involving direct chlorination.[1][4]

-

Materials:

-

2,6-Dichlorobenzaldehyde (1.0 eq)

-

Chlorine gas

-

Catalyst (e.g., tetra-substituted ureas, tertiary amines)

-

-

Procedure:

-

Charge a suitable reaction vessel with 2,6-dichlorobenzaldehyde and the catalyst.

-

Heat the mixture to 135°C while passing nitrogen gas through the apparatus.

-

Stop the nitrogen flow and introduce chlorine gas at a controlled rate while maintaining the temperature at 135°C.

-

Continue the reaction for approximately 4-5 hours. Monitor the reaction progress by gas chromatography.

-

Upon completion, the reaction mixture can be purified by simple distillation to yield 2,6-dichlorobenzoyl chloride with high purity (>99.5%) and yield (95.6%).[1][4]

-

Stage 2: Synthesis of N-(4-aminopyridin-2-yl)cyclopropanecaramide (Intermediate 2)

This protocol is a proposed route based on the principle of selective acylation of 2,4-diaminopyridine. The 2-amino group is generally more nucleophilic and less sterically hindered than the 4-amino group, allowing for regioselective acylation under controlled conditions.

-

Materials:

-

2,4-Diaminopyridine (1.0 eq)

-

Cyclopropanecarbonyl chloride (1.05 eq)

-

Anhydrous Pyridine (as solvent and base)

-

-

Procedure:

-

Dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for the consumption of starting material and formation of the mono-acylated product by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding water.

-

Remove the pyridine under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N-(4-aminopyridin-2-yl)cyclopropanecaramide.

-

Stage 3: Final Coupling to Yield this compound

This final step involves the formation of an amide bond between the two synthesized intermediates. The protocol is adapted from a general method for coupling 2,6-dichlorobenzoyl chloride with an amine.[2]

-

Materials:

-

N-(4-aminopyridin-2-yl)cyclopropanecaramide (Intermediate 2) (1.0 eq)

-

2,6-Dichlorobenzoyl chloride (Intermediate 1) (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve N-(4-aminopyridin-2-yl)cyclopropanecaramide (1.0 eq) and DIEA (3.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 2,6-dichlorobenzoyl chloride (1.2 eq) in anhydrous DCM.

-

Slowly add the solution of 2,6-dichlorobenzoyl chloride to the stirred solution of the aminopyridine at 0°C.

-

After addition, allow the reaction to warm to room temperature (approx. 20°C) and stir for 16 hours.

-

Monitor the reaction to completion by LC-MS analysis.

-

Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.

-

Biological Signaling Pathway

The target compound is an inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is a key component of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines involved in immune regulation. The diagram below illustrates the TYK2-mediated signaling cascade and the point of inhibition.

Caption: TYK2 Signaling Pathway and Point of Inhibition.

References

Tovorafenib: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Tovorafenib, also known by the synonyms DAY101, TAK-580, and MLN2480, is an oral, selective, pan-RAF kinase inhibitor.[1] It has gained significant attention for its therapeutic potential in treating pediatric low-grade gliomas (pLGG) with BRAF gene mutations.[2][3] This document provides an in-depth overview of the core physicochemical properties of Tovorafenib, details the standard experimental methodologies for their determination, and illustrates its mechanism of action through its signaling pathway.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Tovorafenib. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₂Cl₂F₃N₇O₂S | [2] |

| Molecular Weight | 506.29 g/mol | [1][2][4] |

| Appearance | Solid powder | |

| Water Solubility | <1 mg/mL (Insoluble) | [2][4] |

| Predicted Water Solubility | 0.00194 mg/mL | [2] |

| Solubility in Organic Solvents | DMSO: 100 mg/mL (197.51 mM) Ethanol: 100 mg/mL (197.51 mM) | [4] |

| logP (Octanol-Water Partition Coefficient) | 3.15 (ALOGPS), 2.99 (Chemaxon) | [2] |

| pKa (Strongest Acidic) | 10.29 | [2] |

| pKa (Strongest Basic) | 2.29 | [2] |

| Polar Surface Area | 135.78 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Physiological Charge | 0 | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like Tovorafenib are often proprietary. However, this section outlines the standard and widely accepted methodologies used in the pharmaceutical industry for determining solubility, pKa, and logP.

1. Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[5][6]

-

Principle: An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer of a certain pH) in a flask. The flask is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved substance.[5][7]

-

Methodology:

-

Preparation: A surplus of Tovorafenib is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The resulting suspension is agitated in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation or filtration.[5][6] Care must be taken to avoid adsorption of the compound onto the filter material.[5]

-

Quantification: The concentration of Tovorafenib in the clear, saturated supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 4. selleckchem.com [selleckchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solubility experimental methods.pptx [slideshare.net]

Tovorafenib: A Technical Guide to Pan-RAF Kinase Inhibition in the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tovorafenib (formerly DAY101), a type II pan-RAF kinase inhibitor. It details the drug's mechanism of action, its interaction with the RAS-RAF-MEK-ERK signaling pathway, and summarizes key preclinical and clinical data. This document is intended to serve as a resource for researchers and professionals involved in oncology drug development.

Introduction to Tovorafenib and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a variety of cancers.[1] The RAF kinase family, comprising ARAF, BRAF, and CRAF, are central components of this cascade.[1]

Tovorafenib is an orally available, central nervous system (CNS) penetrant, type II pan-RAF inhibitor.[1][2] It is designed to inhibit both monomeric (e.g., BRAF V600E) and dimeric (e.g., BRAF fusions) forms of the RAF kinase, thereby blocking downstream signaling in the MAPK pathway.[2] Unlike type I BRAF inhibitors, tovorafenib does not induce paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3]

Mechanism of Action: Pan-RAF Inhibition

Tovorafenib functions as a selective inhibitor of all three RAF kinase isoforms.[1] Its "type II" designation refers to its ability to bind to the inactive "DFG-out" conformation of the kinase domain, a feature that allows for the inhibition of both BRAF monomers and dimers.[2] This is a crucial distinction from type I inhibitors, which primarily target the active "DFG-in" conformation of BRAF V600E monomers and can lead to paradoxical pathway activation and resistance.

Signaling Pathway Inhibition

Tovorafenib's primary mechanism of action is the interruption of the RAS-RAF-MEK-ERK signaling cascade. By binding to and inhibiting RAF kinases, tovorafenib prevents the phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. This blockade of downstream signaling ultimately leads to decreased cell proliferation and tumor growth in cancers with activating RAF alterations.

Quantitative Data

Biochemical Potency

Tovorafenib has demonstrated potent inhibition of wild-type and mutant BRAF, as well as wild-type CRAF in biochemical assays.[2][4] The 50% inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | IC50 (nM) | Reference(s) |

| BRAF V600E | 7.1 | [2][4] |

| Wild-Type BRAF | 10.1 | [2][4] |

| Wild-Type CRAF | 0.7 | [2][4] |

| ARAF | 55 | [5] |

Clinical Efficacy in Pediatric Low-Grade Glioma (FIREFLY-1 Trial)

The Phase 2 FIREFLY-1 trial (NCT04775485) evaluated the efficacy and safety of tovorafenib in patients aged 6 months to 25 years with relapsed or refractory pediatric low-grade glioma (pLGG) harboring a BRAF alteration.[6][7][8]

| Parameter | Value | Reference(s) |

| Overall Response Rate (ORR) | ||

| RANO-HGG criteria | 67% | [9] |

| RANO-evaluable patients | 64% | [6][7] |

| Clinical Benefit Rate (CBR) | ||

| RANO-HGG criteria | 93% | [9] |

| RANO-evaluable patients | 91% | [6][7] |

| Complete Response (CR) | 6% | [9] |

| Partial Response (PR) | 61% | [9] |

| Stable Disease (SD) | 26% | [9] |

| Median Duration of Treatment | 15.8 months | [9] |

Patient Demographics (FIREFLY-1 Arm 1, n=77) [6]

| Characteristic | Value |

| Median Age (years) | 8 (range 2-21) |

| Median Prior Lines of Systemic Therapy | 3 (range 1-9) |

| Prior MAPK Pathway-Targeted Agents | 60% |

| BRAF Fusion/Rearrangement | 83% |

| BRAF V600E Mutation | 17% |

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) binding assay to determine the IC50 values of tovorafenib against RAF kinases.[5]

Detailed Methodology: [5]

-

Compound Preparation: Prepare a 10-point serial dilution of tovorafenib in 100% DMSO at 100x the final assay concentration.

-

Reagent Mixing: Mix the diluted compounds with an assay buffer containing 50 mM HEPES pH 7.5, 1 mM EGTA, 0.01% Brij-35, 10 mM MgCl2, and 2 mM DTT.

-

Plate Transfer: Transfer 5 µL of this solution to the wells of an appropriate assay plate. The final DMSO concentration in the assay should be 1%.

-

Enzyme Addition: Add the purified RAF kinase (e.g., ARAF, BRAF, CRAF) to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow for compound binding to the kinase.

-

Detection: Add the detection reagents, which typically include a fluorescently labeled antibody that binds to the kinase and a fluorescent tracer that competes with the inhibitor for binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence signals.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Fit the data to a concentration-response curve with a variable slope to determine the IC50 value.

Cell-Based Phospho-ERK (pERK) MSD ELISA

This protocol describes a Meso Scale Discovery (MSD) electrochemiluminescence assay to measure the levels of phosphorylated ERK in cell lysates following treatment with tovorafenib.[10][11]

Detailed Methodology: [10][11]

-

Cell Seeding: Seed appropriate cancer cell lines (e.g., sNF96.2, MeWo, NCI-H1838, A375) into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of tovorafenib for 1 hour.

-

Cell Lysis: After treatment, lyse the cells and prepare whole-cell lysates.

-

MSD Assay: Perform the MSD Phospho/Total ERK1/2 Assay according to the manufacturer's protocol (e.g., MSD cat. no. K15107D). This typically involves adding the lysates to the pre-coated MSD plate, followed by incubation with detection antibodies.

-

Data Acquisition: Read the plate on an MSD instrument to measure the electrochemiluminescence signal for both phosphorylated and total ERK.

-

Analysis: Normalize the pERK signal to the total ERK signal for each well. Generate concentration-response curves using appropriate software (e.g., GraphPad Prism) to determine the EC50 for pERK inhibition.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of tovorafenib in a patient-derived xenograft (PDX) model of pediatric glioma.

Detailed Methodology: [10]

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Implant tumor fragments or cells from a relevant pediatric glioma PDX model (e.g., AGK::BRAF fusion melanoma) subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer tovorafenib orally, once daily, at specified doses (e.g., 17.5 mg/kg or 25 mg/kg) for a defined period (e.g., 14-28 days). The control group receives a vehicle control.

-

Monitoring: Measure tumor volume and mouse body weight twice weekly.

-

Pharmacodynamic Analysis: At specified time points post-dose, collect tumor and plasma samples to analyze pERK levels (e.g., by Western blot) and drug concentrations, respectively.

-

Efficacy Evaluation: At the end of the study, compare the tumor growth inhibition between the tovorafenib-treated and control groups.

Mechanisms of Resistance

While tovorafenib has shown significant efficacy, the potential for acquired resistance is a critical area of ongoing research. In vitro studies have suggested that in cell lines with NF1 loss-of-function (NF1-LOF) mutations, which lead to RAS activation, tovorafenib shows limited single-agent activity.[10][12] In these models, a paradoxical increase in pERK is observed at lower concentrations of tovorafenib, with inhibition only occurring at higher concentrations.[10][12] This suggests that vertical pathway inhibition, such as combining tovorafenib with a MEK inhibitor, may be necessary to overcome resistance in tumors with upstream RAS activation.[10]

Conclusion

Tovorafenib is a potent, CNS-penetrant, pan-RAF inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and promising clinical efficacy in pediatric low-grade gliomas with BRAF alterations. The data summarized in this technical guide highlight the therapeutic potential of tovorafenib and provide a foundation for further research and clinical development in the treatment of MAPK pathway-driven cancers.

References

- 1. What is the mechanism of Tovorafenib? [synapse.patsnap.com]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 7. onclive.com [onclive.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Study to Evaluate Tovorafenib in Pediatric and Young Adult Participants With Relapsed or Progressive Low-Grade Glioma and Advance Solid Tumors [clin.larvol.com]

- 10. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Discovery and Development of Tovorafenib (DAY101)

Introduction

Tovorafenib, marketed as Ojemda, is a selective, oral, central nervous system (CNS)-penetrant, Type II pan-RAF kinase inhibitor.[1][2][3] Its development marks a significant advancement in precision oncology, particularly for pediatric patients. On April 23, 2024, the U.S. Food and Drug Administration (FDA) granted accelerated approval to tovorafenib for the treatment of patients aged 6 months and older with relapsed or refractory pediatric low-grade glioma (pLGG) harboring a BRAF fusion or rearrangement, or a BRAF V600 mutation.[4][5][6][7] This approval established tovorafenib as the first systemic therapy for pLGG patients with BRAF fusions or rearrangements.[4] The drug's journey from a long-studied molecule to a targeted therapy for a specific pediatric cancer population underscores the evolution of modern drug development.[8]

Discovery and Rationale: Targeting the MAPK Pathway

The discovery of tovorafenib is rooted in the understanding of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade regulating cell growth, proliferation, and differentiation.[1][9][10]

1.1. The Role of RAF Kinases in Cancer

The RAF kinase family, comprising ARAF, BRAF, and CRAF, are key effectors of RAS proteins at the apex of the MAPK pathway.[10] In normal cellular function, RAS activates RAF, which in turn phosphorylates MEK1/2, leading to the phosphorylation of ERK1/2 and subsequent downstream signaling.[9][10] Oncogenic alterations in this pathway, particularly in the BRAF gene, lead to its constitutive activation, driving uncontrolled cell proliferation and survival.[1][9] In pediatric low-grade glioma, the most common childhood central nervous system tumor, BRAF alterations are the most frequent genetic drivers.[9][11]

1.2. Limitations of First-Generation RAF Inhibitors

First-generation (Type I) BRAF inhibitors were designed to target the active conformation of monomeric BRAF V600E mutant proteins. However, these inhibitors can lead to a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF and activated RAS.[12] This occurs because Type I inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of the uninhibited protomer and continued downstream signaling.

1.3. Tovorafenib: A Type II RAF Inhibitor

To overcome the limitations of Type I inhibitors, Type II inhibitors like tovorafenib were developed. Tovorafenib binds to the inactive "DFG-out" conformation of the RAF kinase.[9] This binding mode allows it to potently inhibit both monomeric and dimeric forms of the kinase, thereby preventing paradoxical pathway activation.[12][13][14] Tovorafenib shows potent activity against mutant BRAF V600E, wild-type BRAF, and wild-type CRAF kinases.[9][15][16] Its development history is extensive, with the molecule originating from a collaboration between Sunesis Pharmaceuticals and Biogen before being acquired and advanced by Day One Biopharmaceuticals for its specific indication in pLGG.[8]

Mechanism of Action

Tovorafenib functions by selectively inhibiting RAF kinases within the MAPK pathway. By binding to the ATP-binding site of both wild-type and mutated BRAF proteins, it blocks the phosphorylation of MEK and subsequent activation of ERK, thereby suppressing the signaling cascade that drives tumor cell growth and inducing apoptosis.[17]

Preclinical Development

Tovorafenib underwent extensive preclinical evaluation to characterize its activity, selectivity, and anti-tumor effects.

3.1. In Vitro Studies

Biochemical kinase assays demonstrated tovorafenib's potent inhibitory activity against key RAF isoforms.[14][18]

| Target Kinase | IC50 (nM) |

| BRAF V600E | 7.1 |

| Wild-Type BRAF | 10.1 |

| Wild-Type CRAF | 0.7 |

| Table 1: In Vitro Inhibitory Activity of Tovorafenib.[14][18] |

The drug also showed significant antiproliferative activity in cellular assays against cancer cell lines harboring BRAF V600E and V600D mutations.[13]

3.2. In Vivo Studies

In animal models, tovorafenib demonstrated potent anti-tumor activity. It caused tumor regression in xenograft models harboring BRAF V600 mutations and BRAF fusions, such as the KIAA1549:BRAF fusion common in pLGG.[9][10][13][15] Studies also confirmed that tovorafenib has good penetration of the blood-brain barrier, a critical feature for treating CNS tumors.[14][18][19] For instance, in a melanoma patient-derived xenograft (PDX) model with an AGK::BRAF fusion, oral administration of tovorafenib at clinically relevant doses resulted in significant tumor regression.[2][12][20]

3.3. Experimental Protocols

-

Biochemical Kinase Assays: The inhibitory activity (IC50) of tovorafenib was determined using enzymatic assays. These assays typically involve incubating the purified kinase (e.g., BRAF V600E, wild-type BRAF, CRAF) with a substrate and ATP. The ability of tovorafenib at various concentrations to inhibit the phosphorylation of the substrate is measured, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET).[21]

-

Xenograft Tumor Models: To assess in vivo efficacy, human tumor cells (e.g., melanoma or glioma cells with specific BRAF alterations) are implanted into immunocompromised mice.[12] Once tumors are established, mice are treated orally with tovorafenib or a vehicle control. Tumor volume is measured regularly to determine the drug's effect on tumor growth. Pharmacodynamic studies are also conducted by analyzing tumor tissue post-treatment for suppression of downstream markers like phosphorylated ERK (p-ERK).[12][18]

Clinical Development

The clinical development of tovorafenib focused on pediatric patients with BRAF-altered gliomas, a population with significant unmet medical needs.

4.1. Phase 1 Studies

Initial first-in-human Phase 1 studies were conducted in adults with advanced solid tumors to establish the safety, tolerability, and recommended Phase 2 dose (RP2D).[14][18] The first-in-child study, PNOC014, was a critical Phase 1 trial that established the safety and a reasonable dose for pediatric patients, showing preliminary signs of efficacy.[11][13]

4.2. Phase 2 FIREFLY-1 Trial (NCT04775485)

The pivotal FIREFLY-1 study was a single-arm, open-label, multicenter trial that formed the basis for FDA approval.[4][13]

-

Study Design: The trial enrolled patients aged 6 months to 25 years with relapsed or refractory pLGG harboring an activating BRAF alteration who had received at least one prior line of systemic therapy.[4][6] The primary endpoint was the overall response rate (ORR), with duration of response (DoR) as a key secondary endpoint.[4]

-

Efficacy Results: The trial demonstrated clinically meaningful and durable responses.[13]

| Efficacy Endpoint | Result (N=76) | 95% Confidence Interval |

| Overall Response Rate (ORR) | 51% | 40% - 63% |

| Median Duration of Response (DoR) | 13.8 months | 11.3 months - Not Estimable |

| Table 2: Key Efficacy Results from the FIREFLY-1 Trial.[4][13] |

-

Safety and Tolerability: Tovorafenib was found to be well-tolerated.[22] The most common adverse reactions were manageable, and few patients discontinued treatment due to treatment-related adverse events.[23][24]

| Most Common Adverse Reactions (≥30%) | Most Common Grade 3 or 4 Lab Abnormalities (≥2%) |

| Rash, Hair color changes, Fatigue, Viral infection, Vomiting, Headache, Hemorrhage, Pyrexia, Dry skin, Constipation, Nausea, Dermatitis acneiform, Upper respiratory tract infection | Decreased phosphate, Decreased hemoglobin, Increased creatine phosphokinase, Increased alanine aminotransferase, Decreased albumin, Decreased lymphocytes, Decreased leukocytes, Increased aspartate aminotransferase, Decreased potassium, Decreased sodium |

| Table 3: Summary of Adverse Events in the FIREFLY-1 Trial.[13] |

4.3. Ongoing and Future Studies

A confirmatory Phase 3 trial, FIREFLY-2/LOGGIC, is underway to verify the clinical benefit of tovorafenib as a front-line treatment for pLGG.[4][22][23] Additionally, the FIRELIGHT-1 study is evaluating tovorafenib in patients with other solid tumors harboring MAPK pathway alterations.[25][26]

4.4. Experimental Protocol: FIREFLY-1

-

Inclusion Criteria: Patients aged 6 months to 25 years with a diagnosis of relapsed or refractory pLGG with a known activating BRAF fusion, rearrangement, or V600 mutation. Patients must have received at least one prior line of systemic therapy and have documented radiographic progression.[6][27]

-

Exclusion Criteria: Patients with neurofibromatosis type 1 (NF1) were excluded.[15][19] Prior therapy with any RAS, RAF, MEK, or ERK inhibitor was also an exclusion criterion for certain cohorts.[28]

-

Treatment and Dosing: Tovorafenib was administered orally once weekly at a dose of 380 mg/m², with a maximum dose of 600 mg.[7][19]

-

Response Assessment: Tumor response was assessed by a blinded independent review committee according to the Response Assessment in Neuro-Oncology (RANO) criteria.[6][22]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of tovorafenib supports a once-weekly dosing schedule.

| Pharmacokinetic Parameter | Value |

| Absorption | |

| Median Time to Peak (Tmax) | ~3 hours[16][29] |

| Time to Steady State | ~12 days[9][15] |

| Distribution | |

| Apparent Volume of Distribution (Vd) | 60 L/m²[9][16] |

| Plasma Protein Binding | 97.5%[9][16] |

| Metabolism | |

| Primary Pathways | Aldehyde oxidase and CYP2C8[9][16] |

| Minor Pathways | CYP3A, CYP2C9, and CYP2C19[9][16] |

| Excretion | |

| Feces | 65% (8.6% unchanged)[9] |

| Urine | 27% (0.2% unchanged)[9] |

| Elimination | |

| Terminal Half-life | ~56 hours[9][16] |

| Apparent Clearance | 0.7 L/h/m²[9][16] |

| Table 4: Pharmacokinetic Properties of Tovorafenib. |

Tovorafenib exposure increases in a dose-proportional manner, with no clinically significant accumulation at the recommended doses.[9][15]

Regulatory Journey and Approval

Tovorafenib's path to approval was expedited due to the high unmet need in its target population. It received several key designations from the FDA:

-

Rare Pediatric Disease Designation (July 2021)[13]

The New Drug Application (NDA) was granted Priority Review, leading to an Accelerated Approval on April 23, 2024 .[8][30] This approval is contingent upon verification of clinical benefit in the ongoing confirmatory FIREFLY-2 trial.[15][23] Concurrently, the FDA approved the FoundationOne CDx test as a companion diagnostic to identify eligible patients with BRAF alterations.[6][30]

Conclusion

The discovery and development of tovorafenib (DAY101) represent a triumph for targeted cancer therapy and a significant step forward for children with low-grade gliomas. By leveraging a deep understanding of the MAPK pathway and designing a Type II inhibitor that overcomes the limitations of earlier drugs, researchers have provided a well-tolerated and effective treatment for a patient population with few options. The journey of tovorafenib from a preclinical compound to an FDA-approved medicine highlights the importance of strategic clinical development focused on specific, genetically-defined patient populations. Its story serves as a powerful example of how persistence and precision in drug development can lead to meaningful clinical breakthroughs.

References

- 1. What is the mechanism of Tovorafenib? [synapse.patsnap.com]

- 2. Abstract 1972: Preclinical activity of the type II RAF inhibitor tovorafenib in tumor models harboring either a BRAF fusion or a NF1-LOF mutation | CoLab [colab.ws]

- 3. dayonebio.com [dayonebio.com]

- 4. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BRAF-Targeted Drug Approved for Pediatric Low-Grade Glioma - NCI [cancer.gov]

- 6. onclive.com [onclive.com]

- 7. Tovorafenib in Relapsed or Refractory BRAF-Altered Pediatric Low-Grade Glioma - The ASCO Post [ascopost.com]

- 8. A new dawn for tovorafenib | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation | Cancer Research Communications | American Association for Cancer Research [aacrjournals.org]

- 13. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]

- 15. drugs.com [drugs.com]

- 16. publications.aap.org [publications.aap.org]

- 17. What is Tovorafenib used for? [synapse.patsnap.com]

- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 19. aacr.org [aacr.org]

- 20. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. targetedonc.com [targetedonc.com]

- 23. firstwordpharma.com [firstwordpharma.com]

- 24. dayonebio.com [dayonebio.com]

- 25. youtube.com [youtube.com]

- 26. Day One Announces Tovorafenib (DAY101) Data and Additional Abstracts to be Presented at the 2023 American Society of Clinical Oncology (ASCO) Annual Meeting | Nasdaq [nasdaq.com]

- 27. Expanded Access Program (EAP) for Tovorafenib (DAY101) in RAF-Altered, Relapsed or Refractory Low-Grade Glioma - National Brain Tumor Society [trials.braintumor.org]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. oncologynewscentral.com [oncologynewscentral.com]

- 30. horizonscandb.pcori.org [horizonscandb.pcori.org]

Tovorafenib's Engagement with the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of tovorafenib (OJEMDA™), a type II pan-RAF kinase inhibitor, and its specific targeting of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Tovorafenib represents a significant therapeutic advance, particularly in the treatment of pediatric low-grade glioma (pLGG) with specific BRAF alterations. This document details its mechanism of action, presents key preclinical and clinical data, outlines relevant experimental protocols, and illustrates the underlying molecular interactions.

Introduction: The MAPK Pathway and Tovorafenib

The RAS-RAF-MEK-ERK, or MAPK, pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a key driver in numerous cancers.[2] Oncogenic alterations, including BRAF V600 point mutations and gene fusions, lead to constitutive, RAS-independent activation of the pathway, promoting uncontrolled cell growth.[3]

Tovorafenib is an oral, central nervous system-penetrant, and highly selective small-molecule inhibitor designed to target RAF kinases, the key entry point enzymes in this cascade.[4] As a Type II inhibitor, it binds to the "DFG-out" inactive conformation of the kinase, a mechanism that allows it to effectively suppress both monomeric (e.g., BRAF V600E) and dimeric (e.g., BRAF fusions) forms of the enzyme.[1][3] This dual inhibition helps to avoid the paradoxical pathway activation often seen with first-generation Type I RAF inhibitors.[3]

Mechanism of Action and Primary Targets

Tovorafenib functions as a pan-RAF inhibitor, targeting the three isoforms of the RAF serine/threonine kinase family: ARAF, BRAF, and CRAF (also known as RAF1).[5] Its primary targets within the MAPK pathway are wild-type BRAF, wild-type CRAF, and, crucially, oncogenic forms of BRAF such as the BRAF V600E mutation and various BRAF gene fusions.[4][6] By inhibiting these kinases, tovorafenib prevents the phosphorylation and activation of downstream MEK1/2, which in turn blocks the phosphorylation of ERK1/2.[2] This blockade halts the aberrant signaling cascade that drives tumor cell proliferation and survival.

Quantitative Preclinical Data

Tovorafenib has demonstrated potent and selective inhibitory activity against key RAF kinases in biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition of Tovorafenib

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| BRAF V600E | 7.1 | Biochemical Kinase Assay | [4] |

| BRAF WT | 10.1 | Biochemical Kinase Assay | [4] |

| CRAF WT | 0.7 | Biochemical Kinase Assay | [4] |

| ARAF WT | 55 | TR-FRET Binding Assay | [7] |

| IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

Table 2: Cellular Activity of Tovorafenib in Cancer Cell Lines

| Cell Line | Key Mutation | Assay Endpoint | EC₅₀ (µM) | Reference |

| A375 | BRAF V600E | pERK Inhibition | ~0.1 | [8] |

| A375 | BRAF V600E | Proliferation (72h) | ~1.0 | [9] |

| sNF96.2 | NF1-LOF | Proliferation (72h) | 0.99 | [9] |

| EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. |

Key Experimental Protocols

The following sections describe representative methodologies for assessing the activity of tovorafenib.

Protocol: In Vitro Kinase Inhibition (TR-FRET Assay)

This protocol outlines a method for determining the IC₅₀ of tovorafenib against a target kinase, such as ARAF, using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) binding assay.

-

Compound Preparation: Prepare a 10-point serial dilution of tovorafenib in 100% DMSO at 100x the final desired assay concentration.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Prepare target kinase, fluorescently labeled tracer, and Europium-labeled anti-tag antibody in assay buffer.

-

Assay Plate Setup: Transfer 5 µL of the diluted compound solutions to a low-volume 384-well assay plate.

-

Reaction Mixture: Add the kinase, tracer, and antibody reagents to the wells containing the compound.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

-

Data Analysis: Calculate the ratio of the emission signals (665/620). Plot the ratio against the logarithm of the tovorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vivo Patient-Derived Xenograft (PDX) Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor activity of tovorafenib in an immunodeficient mouse model bearing patient-derived tumors with a relevant BRAF alteration.

-

Model Establishment: Surgically implant fresh, patient-derived tumor fragments (e.g., harboring an AGK::BRAF fusion) subcutaneously into female immunodeficient mice (e.g., NOD/SCID or BALB/c nude).[7][8][9]

-

Tumor Growth: Allow tumors to grow to a mean volume of approximately 150-200 mm³.

-

Randomization: Randomize animals into treatment cohorts (e.g., vehicle control, tovorafenib 17.5 mg/kg, tovorafenib 25 mg/kg).

-

Drug Administration: Prepare tovorafenib in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug or vehicle once daily via oral gavage for a defined period (e.g., 14-28 days).[7]

-

Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume two to three times per week. Monitor animal body weight as a measure of general toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and harvest tumors. A subset of tumors may be snap-frozen for pharmacodynamic analysis (e.g., Western blot for pERK levels).[9]

-

Statistical Analysis: Compare tumor growth inhibition between the treated and vehicle groups to determine efficacy.

Clinical Efficacy and Pharmacokinetics

The pivotal Phase 2 FIREFLY-1 trial established the clinical benefit of tovorafenib in pediatric patients (6 months to 25 years) with relapsed or refractory low-grade glioma harboring a BRAF alteration.

Table 3: Clinical Efficacy of Tovorafenib in the FIREFLY-1 Trial (pLGG)

| Endpoint | Value | 95% Confidence Interval | Assessment Criteria | Reference |

| Overall Response Rate (ORR) | 51% | 40% - 63% | RAPNO-LGG | [10] |

| Median Duration of Response (DoR) | 13.8 months | 11.3 - Not Estimable | RAPNO-LGG | [10] |

| Clinical Benefit Rate (CBR) | 91% | - | RANO | [11] |

| Data based on an efficacy population of 76 patients. RAPNO-LGG: Response Assessment in Pediatric Neuro-Oncology Low-Grade Glioma. |

Table 4: Key Pharmacokinetic Properties of Tovorafenib

| Parameter | Value | Reference |

| Cₘₐₓ (Steady-State) | 6.9 µg/mL | [6] |

| AUC (Steady-State) | 508 µg*h/mL | [6] |

| Time to Steady-State | 12 days | [6] |

| Terminal Half-Life (t½) | ~56 hours | [6] |

| Plasma Protein Binding | 97.5% | [6] |

| Primary Metabolism | Aldehyde oxidase, CYP2C8 | [6] |

| Parameters based on adult patient data. |

Resistance to RAF Inhibition

While tovorafenib's mechanism overcomes some forms of resistance seen with earlier inhibitors, acquired resistance remains a clinical challenge. Resistance to RAF inhibition is often driven by the reactivation of the MAPK pathway.

Potential mechanisms include:

-

Upstream Reactivation: Acquiring mutations in genes upstream of RAF, such as NRAS, can reactivate the pathway.

-

Downstream Mutations: Mutations in downstream components like MAP2K1 (MEK1) can render RAF inhibition ineffective.

-

Target Alterations: Amplification of the BRAF gene or the emergence of alternative splice variants can overcome the inhibitory concentration of the drug.

Preclinical studies suggest that vertical inhibition—combining tovorafenib with a MEK inhibitor—can be a synergistic strategy to overcome or prevent resistance, particularly in tumors with NF1 loss-of-function mutations that lead to RAS activation.[11][12]

Conclusion

Tovorafenib is a potent, CNS-penetrant, Type II pan-RAF inhibitor that effectively targets key drivers of the MAPK pathway, including BRAF V600E mutations and BRAF fusions. Its ability to inhibit both monomeric and dimeric forms of RAF without paradoxical pathway activation provides a significant advantage. Supported by robust preclinical data and demonstrated clinical efficacy in pediatric low-grade glioma, tovorafenib is a cornerstone targeted therapy for patients with RAF-altered cancers. Future research will continue to explore its utility in other tumor types and in combination strategies to further improve patient outcomes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Tovorafenib? [synapse.patsnap.com]

- 3. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tovorafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

In Vitro Characterization of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2). This document details the compound's biochemical and cellular activity, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound, also known as GDC-046, is a small molecule inhibitor targeting TYK2, a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases. By selectively inhibiting TYK2, this compound offers a promising therapeutic strategy for these conditions. This guide summarizes the key in vitro data characterizing its potency, selectivity, and mechanism of action.

Biochemical and Cellular Activity

The inhibitory activity of this compound was assessed through a series of biochemical and cellular assays. The quantitative data from these experiments are summarized below.

Table 1: Biochemical Inhibition of JAK Family Kinases

| Kinase | Inhibition Constant (Kᵢ) (nM) |

| TYK2 | 4.8 |

| JAK1 | 83.8 |

| JAK2 | 27.6 |

| JAK3 | 253 |

Table 2: Cellular Potency in Cytokine-Induced Signaling Pathways

| Pathway | Cellular Target | EC₅₀ (nM) |

| IL-12 Signaling | Phospho-STAT4 (pSTAT4) | 380 |

| EPO Signaling | Phospho-STAT5 (pSTAT5) | 1700 |

| IL-6 Signaling | Phospho-STAT3 (pSTAT3) | 2000 |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the catalytic activity of TYK2. This inhibition disrupts the downstream signaling cascade initiated by various cytokines, thereby modulating the immune response.

Caption: JAK-STAT signaling pathway with TYK2 inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

TYK2 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[1][2]

Caption: Workflow for TYK2 Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Thaw active TYK2 kinase, Kinase Assay Buffer, and substrate on ice. Prepare serial dilutions of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.[2]

-

Kinase Reaction: In a 384-well plate, combine the diluted active TYK2 enzyme, a substrate/ATP mixture, and the test compound. The final reaction volume is typically 5 µL.[1]

-

Incubation: Incubate the reaction plate at ambient temperature for 40 minutes.[1]

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for another 40 minutes at ambient temperature.[1]

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction. Incubate for 30 minutes at ambient temperature.[1]

-

Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is used to determine the inhibitory activity of the compound.

IL-12 Induced Phospho-STAT4 Cellular Assay (Flow Cytometry)

This assay measures the ability of the compound to inhibit the IL-12-induced phosphorylation of STAT4 in a cellular context.

Caption: Workflow for IL-12 Induced pSTAT4 Cellular Assay.

Methodology:

-

Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a suitable cell line in appropriate media.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified period.

-

Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-12 for a short period (e.g., 15-30 minutes) at 37°C.[3]

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state of STAT4. Subsequently, permeabilize the cells with a permeabilization buffer (e.g., methanol) to allow antibody access to intracellular proteins.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT4 (pY693).[3]

-

Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT4 antibody in the target cell population.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of pSTAT4-positive cells or the mean fluorescence intensity, and calculate the EC₅₀ value for the compound's inhibitory effect.

EPO Induced Phospho-STAT5 Cellular Assay (Western Blot)

This assay assesses the compound's ability to inhibit the phosphorylation of STAT5 in response to erythropoietin (EPO).

Methodology:

-

Cell Culture and Starvation: Culture a cell line responsive to EPO (e.g., UT-7) and starve the cells of serum for several hours to reduce basal signaling.

-

Compound Treatment: Pre-treat the starved cells with different concentrations of this compound.

-

EPO Stimulation: Stimulate the cells with recombinant human EPO for a defined time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT5 (pY694) and total STAT5.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal to determine the inhibitory effect of the compound.

IL-6 Induced Phospho-STAT3 Cellular Assay (HTRF)

This high-throughput assay measures the inhibition of IL-6-induced STAT3 phosphorylation.[4]

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or NIH 3T3) in a 96-well or 384-well plate and culture overnight.[4][5]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 1 hour at 37°C.[4]

-

IL-6 Stimulation: Add recombinant human IL-6 to the wells and incubate for 30 minutes at 37°C to induce STAT3 phosphorylation.[4]

-

Cell Lysis: Lyse the cells according to the HTRF kit manufacturer's protocol.

-

Detection: Add the HTRF detection reagents, which include a pair of antibodies—one specific for phospho-STAT3 (Tyr705) labeled with a donor fluorophore and another for total STAT3 labeled with an acceptor fluorophore.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence resonance energy transfer (FRET) signal.

-

Data Analysis: The HTRF ratio is proportional to the amount of phosphorylated STAT3. Calculate the EC₅₀ value based on the inhibition of the IL-6-induced signal.

Conclusion

The in vitro data for this compound demonstrate its potent and selective inhibition of TYK2. The compound effectively blocks downstream signaling in cellular pathways dependent on TYK2 activity, such as the IL-12 pathway, with lesser effects on pathways primarily driven by other JAKs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic candidate.

References

- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. STAT4 Phosphorylation of T-helper Cells predicts surgical outcomes in Refractory Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTRF STAT3 P-Y705 KIT-Revvity [weichilab.com]

- 5. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.com]

Tovorafenib's Activity Against BRAF Fusion Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism, preclinical activity, and clinical efficacy of tovorafenib (formerly DAY101), a type II RAF inhibitor, specifically concerning its activity against oncogenic BRAF fusion proteins.

Introduction: BRAF Fusions as Oncogenic Drivers

Genomic rearrangements resulting in the fusion of the C-terminal kinase domain of the BRAF gene with an N-terminal partner gene are recognized as key oncogenic drivers in various pediatric and adult cancers.[1][2] These fusion events typically lead to the loss of BRAF's N-terminal auto-inhibitory domain, resulting in constitutive, RAS-independent dimerization and activation of the kinase.[1][3] This aberrant signaling drives the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), promoting uncontrolled cell proliferation and survival.[3][4][5]

BRAF fusions are particularly prevalent in pediatric low-grade gliomas (pLGG), with the KIAA1549::BRAF fusion being the most common, found in up to 70-80% of pilocytic astrocytomas.[1] Other fusions, such as AGK::BRAF, are more common in melanoma and other adult cancers.[6][7] Traditional type I BRAF inhibitors are often ineffective against these fusions and can cause paradoxical MAPK pathway activation.[8][9] Tovorafenib is a selective, central nervous system (CNS)-penetrant, type II pan-RAF inhibitor designed to overcome this limitation by inhibiting both RAF monomers and dimers without inducing paradoxical activation.[6][7][8][10]

Mechanism of Action of Tovorafenib

Tovorafenib is classified as a type II RAF kinase inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, tovorafenib binds to the inactive "DFG-out" conformation.[4] This binding mode allows it to effectively inhibit the dimeric form of BRAF, which is the primary signaling mechanism for BRAF fusion proteins.[8][9][11] By suppressing the activity of these fusion-driven dimers, tovorafenib blocks downstream phosphorylation of MEK and ERK, thereby inhibiting the hyperactivated MAPK signaling cascade that drives tumor growth.[5] A key advantage of this mechanism is the avoidance of paradoxical pathway activation, a phenomenon where type I inhibitors can promote signaling in cells with wild-type BRAF.[6][8][12]

Preclinical Activity

Tovorafenib has demonstrated significant antitumor activity in preclinical models of cancers harboring BRAF fusions.

In Vitro Activity

In biochemical kinase assays, tovorafenib has shown potent inhibition against wild-type BRAF, BRAF V600E, and wild-type CRAF.[11][12] Its activity extends to cellular models driven by BRAF fusions, where it effectively suppresses downstream signaling.

| Assay Type | Target | IC50 Value | Reference |

| Biochemical Kinase Assay | BRAF V600E | 7.1 nM | [11] |

| Biochemical Kinase Assay | Wild-Type BRAF | 10.1 nM | [11] |

| Biochemical Kinase Assay | Wild-Type CRAF | 0.7 nM | [11] |

In Vivo Activity

The efficacy of tovorafenib has been evaluated in patient-derived xenograft (PDX) models. In a melanoma PDX model with an AGK::BRAF fusion, daily oral administration of tovorafenib at clinically relevant doses resulted in significant and durable tumor regression.[1][6][7]

| Model | Fusion Type | Tovorafenib Dose | Outcome | Reference |

| Melanoma PDX | AGK::BRAF | 17.5 mg/kg (daily) | Tumor Regression | [6][7] |

| Melanoma PDX | AGK::BRAF | 25 mg/kg (daily) | Tumor Regression, with durable response post-treatment | [1][6][7] |

Pharmacodynamic studies in these models confirmed that tovorafenib treatment leads to strong and sustained suppression of phosphorylated ERK (pERK), a key biomarker of MAPK pathway inhibition.[6][12]

Clinical Efficacy: The FIREFLY-1 Trial

The pivotal evidence for tovorafenib's efficacy in patients with BRAF fusion-positive tumors comes from the Phase 2 FIREFLY-1 trial (NCT04775485).[13][14] This open-label, single-arm study enrolled pediatric patients (6 months to 25 years) with relapsed or refractory low-grade glioma harboring a BRAF fusion/rearrangement or a BRAF V600 mutation.[13][14]

Study Design and Population

Patients enrolled in the registrational arm had documented radiographic progression after at least one prior line of systemic therapy.[14][15] Tovorafenib was administered orally once weekly at a dose of 420 mg/m², not to exceed 600 mg.[15][16] The primary endpoint was the overall response rate (ORR).[14]

Efficacy Results

The trial demonstrated clinically meaningful and durable responses. Based on these results, the FDA granted accelerated approval to tovorafenib for this patient population.[13][14][16]

| Efficacy Endpoint (FIREFLY-1) | All pLGG Patients (n=76) | Patients with BRAF Fusions | Reference |

| Overall Response Rate (ORR) | 51% | ~70% | [14][16][17] |

| Clinical Benefit Rate (CBR) | Not specified | Not specified | |

| Median Duration of Response (DOR) | 13.8 months | Not specified | [14][16] |

| Complete Response (CR) | Part of ORR; 12 of 46 responders | Not specified | [17] |

Responses were observed in patients who had previously been treated with other MAPK pathway inhibitors, highlighting tovorafenib's distinct mechanism and potential to overcome certain forms of resistance.

Experimental Methodologies

The following sections detail the protocols for key experiments used to evaluate the activity of tovorafenib against BRAF fusions.

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a typical workflow for assessing the antitumor activity of tovorafenib in a patient-derived xenograft (PDX) model.

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used for the engraftment of human PDX tumors, such as the AGK::BRAF fusion melanoma model.[6][7]

-

Dosing: Tovorafenib is formulated for oral gavage. Doses of 17.5 mg/kg or 25 mg/kg are administered daily for a period of 14 to 28 days.[7] A vehicle control group is dosed concurrently.

-

Efficacy Assessment: Tumor volume is calculated using the formula (Length x Width²) / 2. Percentage change in tumor volume and tumor growth inhibition are the primary efficacy readouts.[7] Animal body weight is monitored as a measure of toxicity.

-

Pharmacodynamic (PD) Assessment: To confirm target engagement, tumors are harvested at various timepoints post-dose (e.g., 4, 8, 24 hours).[6] The levels of phosphorylated ERK (pERK) relative to total ERK are quantified using methods like immunohistochemistry (IHC) or ELISA to assess MAPK pathway inhibition.[6][18]

In Vitro Cell Viability Assay

This assay measures the anti-proliferative effect of tovorafenib on cancer cell lines.

-

Cell Lines: Tumor cell lines harboring BRAF fusions or, as a control, BRAF V600E mutations (e.g., A375) are used.[1]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,500-6,000 cells/well) and allowed to adhere overnight.[1]

-

Treatment: Cells are treated with a range of concentrations of tovorafenib or a vehicle control (e.g., DMSO). Due to the compound's properties, daily repeated application may be necessary to maintain the desired concentration over the incubation period.[1]

-

Incubation: The assay plates are incubated for a set duration, typically 72 hours.[1]

-

Readout: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are used to generate concentration-response curves, from which IC50 (half-maximal inhibitory concentration) values are calculated using software like GraphPad Prism.[1]

Phospho-ERK Modulation Assay

This assay directly measures the ability of tovorafenib to inhibit MAPK pathway signaling in vitro.

-

Cell Culture and Treatment: Cells are cultured and treated with various concentrations of tovorafenib for short durations (e.g., 1 or 6 hours).[1]

-

Lysate Preparation: Following treatment, cells are lysed to extract proteins.

-

Quantification: Multiplex phosphoprotein assays (e.g., Meso Scale Discovery - MSD) are used to simultaneously quantify the levels of phosphorylated ERK (pERK) and total ERK in the cell lysates.[1]

-

Data Analysis: The ratio of pERK to total ERK is calculated and normalized to the vehicle-treated control. These data are used to generate concentration-response curves and determine EC50 values for pERK inhibition.[1]

Conclusion

Tovorafenib has demonstrated potent and clinically significant activity against tumors driven by BRAF fusion proteins. Its mechanism as a type II RAF inhibitor allows it to effectively target the dimeric signaling of fusion oncoproteins without inducing paradoxical pathway activation. Preclinical studies have established robust tumor regression and target engagement in relevant in vivo models.[1][6][7] These findings are strongly supported by the pivotal FIREFLY-1 clinical trial, which showed durable responses in pediatric patients with relapsed or refractory low-grade glioma harboring BRAF fusions, leading to its accelerated FDA approval.[13][14] Tovorafenib represents a significant therapeutic advance for this patient population.

References

- 1. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Tovorafenib? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The type II RAF inhibitor tovorafenib in relapsed/refractory pediatric low-grade glioma: the phase 2 FIREFLY-1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Response and resistance to BRAFV600E inhibition in gliomas: Roadblocks ahead? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]

- 13. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tovorafenib Approved for BRAF-Altered Pediatric Low-Grade Glioma - Oncology Data Advisor [oncdata.com]

- 15. ascopubs.org [ascopubs.org]

- 16. aacr.org [aacr.org]

- 17. BRAF-Targeted Drug Approved for Pediatric Low-Grade Glioma - NCI [cancer.gov]

- 18. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Tovorafenib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovorafenib (formerly DAY101) is an oral, central nervous system (CNS)-penetrant, selective, type II pan-RAF kinase inhibitor.[1][2] It has demonstrated significant anti-tumor activity in pediatric low-grade gliomas (pLGG) with BRAF alterations, leading to its accelerated approval by the FDA.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Tovorafenib, incorporating key data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics: Targeting the MAPK Pathway

Tovorafenib exerts its anti-cancer effects by inhibiting RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway, when constitutively activated by genetic alterations such as BRAF fusions or V600E mutations, drives oncogenesis.[6] As a type II inhibitor, Tovorafenib inhibits both monomeric and dimeric forms of RAF kinases, including BRAF V600E, wild-type BRAF, and wild-type CRAF, without inducing paradoxical pathway activation, a known limitation of type I RAF inhibitors.[7][8]

Signaling Pathway

The diagram below illustrates the MAPK signaling pathway and the point of intervention for Tovorafenib.

Preclinical Activity

In preclinical studies, Tovorafenib has demonstrated potent and sustained suppression of phosphorylated ERK (pERK) in tumor models with BRAF mutations and fusions.[7][9]

Table 1: In Vitro Potency of Tovorafenib

| Target | IC₅₀ (nM) |

| BRAF V600E | 7.1[9] |

| Wild-type BRAF | 10.1[9] |

| Wild-type CRAF | 0.7[9] |

Table 2: Preclinical Efficacy in Xenograft Models

| Tumor Model | Genetic Alteration | Tovorafenib Effect |

| Melanoma PDX | AGK::BRAF fusion | Tumor regression[10][11] |

| Melanoma Xenograft | BRAF V600 mutant | Tumor regression[7] |

| Embryonal Rhabdomyosarcoma PDX | NF1-LOF | Little anti-tumor activity[10] |

| Melanoma Xenograft | NF1-LOF | Little anti-tumor activity[10] |

Clinical Efficacy: The FIREFLY-1 Trial

The pivotal Phase 2 FIREFLY-1 trial (NCT04775485) evaluated the efficacy and safety of Tovorafenib in pediatric patients with relapsed or refractory low-grade glioma harboring a BRAF alteration.[4][12]

Table 3: Efficacy of Tovorafenib in the FIREFLY-1 Trial (evaluable population, n=76)

| Endpoint | Result |

| Overall Response Rate (ORR) | 51%[4] |

| Clinical Benefit Rate (CBR) | 91%[12] |

| Median Duration of Response | 13.8 months[4] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Tovorafenib exhibits predictable pharmacokinetic properties, characterized by oral absorption, high protein binding, and metabolism primarily through aldehyde oxidase and CYP2C8.[13][14]

Table 4: Key Pharmacokinetic Parameters of Tovorafenib

| Parameter | Value |

| Absorption | |

| Tmax (median) | 3 hours (fasted)[15] |

| Tmax (median) | 6.5 hours (high-fat meal)[15] |

| Distribution | |

| Apparent Volume of Distribution (Vd) | 60 L/m²[15] |

| Protein Binding | 97.5%[15] |

| Metabolism | |

| Primary Metabolic Pathways | Aldehyde oxidase, CYP2C8[13] |

| Minor Metabolic Pathways | CYP3A, CYP2C9, CYP2C19[13] |

| Elimination | |

| Terminal Half-life (t½) | ~56 hours[15] |

| Apparent Clearance | 0.7 L/h/m²[15] |

| Excretion | |

| Feces | 65% (8.6% unchanged)[13] |

| Urine | 27% (0.2% unchanged)[13] |

Drug Interactions

Tovorafenib is a substrate of CYP2C8 and has the potential to interact with strong or moderate inhibitors and inducers of this enzyme.[16][17] It is also an inhibitor and inducer of several CYP enzymes at clinically relevant concentrations.[14]

Table 5: Tovorafenib Drug Interactions

| Interacting Agent | Effect on Tovorafenib | Recommendation |

| Strong or moderate CYP2C8 inhibitors | Increased exposure | Avoid co-administration[17] |

| Strong or moderate CYP2C8 inducers | Decreased exposure | Avoid co-administration[17] |

| Tovorafenib as an Interacting Agent | Effect on Other Drugs | Recommendation |

| Substrates of BCRP with narrow therapeutic index | Increased exposure | Avoid co-administration[17] |

Experimental Protocols

Preclinical In Vivo Efficacy and Pharmacodynamics

Methodology for Xenograft Studies:

-

Animal Models: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude) are used.[10]

-

Tumor Implantation: Patient-derived xenograft (PDX) models or cell lines with specific BRAF alterations (e.g., AGK::BRAF fusion) are implanted subcutaneously.[10][11]

-

Treatment: Once tumors reach a specified volume (e.g., 300-500 mm³), mice are treated orally with Tovorafenib (e.g., 17.5 or 25 mg/kg daily) or vehicle.[10]

-

Efficacy Assessment: Tumor volume and body weight are monitored regularly (e.g., twice weekly).[11]

-

Pharmacodynamic Assessment: For PK/PD studies, tumor and plasma samples are collected at various time points post-dosing.[10]

In Vitro Cell-Based Assays

Methodology for In Vitro Assays:

-

Cell Lines: Cancer cell lines with known BRAF alterations (e.g., A375 with BRAF V600E) are used.[5]

-

Cell Proliferation Assay:

-

Cells are seeded in 96-well plates and treated with a range of Tovorafenib concentrations.[5]

-

After a set incubation period (e.g., 72 hours), cell viability is assessed using a luminescent assay such as CellTiter-Glo.[5]

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

-

pERK Modulation Assay:

-

Cells are treated with Tovorafenib for a shorter duration (e.g., 1 hour).[5]

-

Cell lysates are prepared and analyzed for pERK and total ERK levels using methods like Meso Scale Discovery (MSD) ELISA or Western blotting.[5][11]

-

The half-maximal effective concentration (EC₅₀) for pERK inhibition is determined.

-

FIREFLY-1 Clinical Trial Protocol (NCT04775485)

Study Design: An open-label, multicenter, Phase 2 study to evaluate the safety and efficacy of Tovorafenib in pediatric patients with RAF-altered, recurrent or progressive low-grade glioma or advanced solid tumors.[18][19]

-

Patient Population: Patients aged 6 months to 25 years with recurrent or progressive low-grade glioma with a known activating BRAF alteration who have received at least one prior line of systemic therapy.[8][12]

-

Intervention: Tovorafenib administered orally once weekly at a dose of 420 mg/m², not to exceed 600 mg.[12] Treatment is given in 28-day cycles.[12]

-

Primary Endpoint: Overall Response Rate (ORR) as determined by an independent review committee according to the Response Assessment in Neuro-Oncology (RANO) criteria.[12]

-

Secondary Endpoints: Include safety and tolerability, pharmacokinetics, duration of response, time to response, and progression-free survival.[8]

-

Pharmacokinetic Sampling: Blood samples for PK analysis are collected at specified time points during the treatment cycles.[7] Plasma concentrations of Tovorafenib are measured using a validated LC-MS/MS method.[7]

-

Pharmacodynamic Assessments: In some cohorts of related studies, paired tumor biopsies (baseline and on-treatment) are collected to assess pERK expression levels by immunohistochemistry.[7]

Conclusion

Tovorafenib is a promising targeted therapy for pediatric low-grade gliomas with BRAF alterations. Its favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, combined with its potent and selective pharmacodynamic activity against the MAPK pathway, underpins its clinical efficacy. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and clinicians working to further understand and optimize the use of Tovorafenib in oncology.

References